molecular formula C29H55N3O6 B7962003 dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate

dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate

Cat. No.: B7962003
M. Wt: 541.8 g/mol
InChI Key: XVTMTRWWJQCATL-YDALLXLXSA-N
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Description

Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its intricate structure, which includes dicyclohexylamine and tert-butoxycarbonyl groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate typically involves multiple steps, starting with the preparation of the dicyclohexylamine component. This can be achieved through the catalytic hydrogenation of aniline using ruthenium or palladium catalysts . The tert-butoxycarbonyl groups are introduced via reactions with di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in simpler amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate involves its interaction with molecular targets through its amine and tert-butoxycarbonyl groups. These functional groups enable the compound to form stable complexes with enzymes and proteins, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymatic reactions, which can be exploited in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate is unique due to its combination of dicyclohexylamine and tert-butoxycarbonyl groups, which provide both stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6.C12H23N/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22);11-13H,1-10H2/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMTRWWJQCATL-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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